molecular formula C12H20N4O2 B2853672 tert-butyl 3-amino-2-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate CAS No. 1245558-98-8

tert-butyl 3-amino-2-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate

Cat. No.: B2853672
CAS No.: 1245558-98-8
M. Wt: 252.318
InChI Key: VFCHUPNQALDOKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl 3-amino-2-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate is a heterocyclic compound with a unique structure that combines a pyrazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-2-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions. The tert-butyl ester group is introduced to protect the carboxylate functionality during the synthesis .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 3-amino-2-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while substitution can produce a variety of alkylated or acylated products .

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-2-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate involves its interaction with specific molecular targets. The amino group and the pyrazole ring are crucial for binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl 3-amino-2-methyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate
  • ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Uniqueness

tert-butyl 3-amino-2-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate is unique due to its specific substitution pattern and the presence of the tert-butyl ester group, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds and potentially more suitable for certain applications .

Biological Activity

Tert-butyl 3-amino-2-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, structure-activity relationships (SARs), and case studies associated with this compound.

Chemical Structure and Properties

  • Molecular Formula : C11H18N4O2
  • Molecular Weight : 238.29 g/mol
  • CAS Number : 398491-64-0

The compound features a pyrazolo[4,3-c]pyridine core which is known for its diverse pharmacological properties. The structure allows for various substitutions that can influence its biological activity.

Synthesis

Recent studies have developed efficient synthetic routes for this compound. For instance, a straightforward method involving the condensation of substituted pyrazoles and α-oxoketene dithioacetals has been reported. This method not only simplifies the synthesis but also facilitates the generation of a combinatorial library of derivatives for biological evaluation .

Antimicrobial Activity

Research indicates that derivatives of pyrazolo[4,3-c]pyridine exhibit significant antimicrobial properties. For example:

  • Inhibition of Mycobacterium tuberculosis : Compounds similar to tert-butyl 3-amino-2-methyl-pyrazolo[4,3-c]pyridine have shown promising results against Mycobacterium tuberculosis with MIC values around 26.7 µM .

Antiviral Activity

Some analogs have demonstrated antiviral activity by inhibiting viral capsid assembly in Hepatitis B virus . This suggests that modifications to the pyrazolo core can enhance antiviral efficacy.

Anti-inflammatory Properties

Pyrazolo derivatives have also been evaluated for their anti-inflammatory effects. Studies revealed that certain compounds could significantly suppress COX-2 activity, indicating potential use in treating inflammatory diseases .

Structure-Activity Relationships (SAR)

The biological activity of tert-butyl 3-amino-2-methyl-pyrazolo[4,3-c]pyridine is influenced by various substituents on the pyrazole ring:

  • N(1) Substituents : Modifications at the N(1) position have been shown to affect potency against tuberculosis .
  • C(3) and C(5) Positions : The presence of different aryl groups at these positions can enhance or diminish biological activity depending on their electronic properties .

Case Studies

  • Antimycobacterial Activity : A study evaluated a series of substituted pyrazolo[4,3-c]pyridines against Mycobacterium tuberculosis and found that specific substitutions led to improved antitubercular activity.
  • In Vitro Assays : Compounds were subjected to in vitro assays demonstrating significant inhibition of bacterial growth at low concentrations, highlighting their potential as lead candidates for drug development against resistant strains .

Properties

IUPAC Name

tert-butyl 3-amino-2-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O2/c1-12(2,3)18-11(17)16-6-5-9-8(7-16)10(13)15(4)14-9/h5-7,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFCHUPNQALDOKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=NN(C(=C2C1)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.